Methyl 1-(methoxymethyl)-L-prolinate
Description
Structure
2D Structure
Properties
CAS No. |
53823-82-8 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (2S)-1-(methoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-6-9-5-3-4-7(9)8(10)12-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
IWPHKYWIPIQSNX-ZETCQYMHSA-N |
Isomeric SMILES |
COCN1CCC[C@H]1C(=O)OC |
Canonical SMILES |
COCN1CCCC1C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 1-(methoxymethyl)-L-prolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation. Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Methyl 1-(methoxymethyl)-L-prolinate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights structural differences between Methyl 1-(methoxymethyl)-L-prolinate and related compounds:
*Hypothetical structure inferred from naming conventions.
Key Observations :
- Methoxymethyl vs.
- Ketone vs. Ether: Methyl 1-(3,3-dimethyl-2-oxopentanoyl)-L-prolinate () contains a ketone, which may increase electrophilicity and reactivity in nucleophilic addition reactions compared to the ether group in the target compound .
- Triazole Derivatives : Compounds like 3g () incorporate a triazole ring, offering hydrogen-bonding capacity and structural rigidity, which are advantageous in receptor-targeted drug design .
Key Observations :
Physicochemical Properties
Preparation Methods
Stepwise Protection-Deprotection Strategy
The most widely reported method involves sequential protection of reactive groups, introduction of the methoxymethyl moiety, and final deprotection.
Step 1: Protection of L-Proline’s Amine Group
L-Proline’s secondary amine is protected using chloral (trichloroacetaldehyde) to form 2-trichloromethyloxazolidinone. This intermediate is isolated in chloroform with a yield of 67%. Alternative protection reagents, such as formaldehyde under hydrogenation conditions, have been explored but show lower stereochemical control.
Step 2: Methoxymethyl Group Introduction
The protected proline derivative reacts with methyl bromide in toluene, facilitated by a base such as sodium hydride. This alkylation step achieves a 75% yield, with toluene preferred over acetonitrile due to superior solubility and reduced side reactions. Microwave-assisted conditions (100–120°C, 30 min) enhance reaction efficiency, reducing typical reaction times from 16 hours to under 1 hour.
Step 3: Esterification and Deprotection
The alkylated intermediate undergoes esterification with methanol in the presence of hydrochloric acid, yielding the methyl ester. Final deprotection with aqueous HCl (pH < 2) removes the oxazolidinone group, affording the target compound in 70% yield.
One-Pot Tandem Reaction Approach
Recent advancements utilize tandem reactions to minimize intermediate isolation. A biomimetic protocol combines L-proline, methoxymethyl chloride, and methyl chloroformate in methanol under reflux. Catalytic amounts of palladium on charcoal (10 wt%) and hydroxylamine hydrochloride (1.5 equiv) enable simultaneous protection, alkylation, and esterification, achieving a 54% overall yield. Key optimizations include:
Stereoselective Hydrogenation Methods
A patent by Wang et al. describes a four-step sequence starting from N-pyruvyl-L-proline:
- Condensation : N-Pyruvyl-L-proline reacts with hydroxylamine hydrochloride in methanol to form an imine.
- Hydrogenation : Catalytic hydrogenation (H₂, 50 psi) over palladium charcoal reduces the imine to the amine.
- Methoxymethylation : The amine is alkylated with methoxymethyl chloride in dichloromethane.
- Esterification : Treatment with thionyl chloride and methanol yields the methyl ester.
This method achieves 58% overall yield with >99% enantiomeric excess, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
Key Findings :
- The stepwise method offers the highest yield (70%) but requires rigorous intermediate purification.
- Hydrogenation routes excel in stereochemical control, making them preferred for enantioselective synthesis.
- Tandem reactions reduce operational steps but suffer from moderate yields due to competing side reactions.
Optimization Strategies and Technical Insights
Solvent and Catalyst Optimization
- Microwave Assistance : Reducing reaction times from 16 hours to 30 minutes improves throughput without compromising yield.
- Base Selection : Sodium acetate (1.5 equiv) mitigates acid buildup during alkylation, minimizing ester hydrolysis.
- Catalyst Loading : Palladium on charcoal at 10 wt% balances cost and activity, whereas lower loadings (5 wt%) prolong reaction times.
Q & A
Q. What safety and handling protocols are critical for lab-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
